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This guide provides a comprehensive comparison of the relative stability of four key iodine

oxyacids in aqueous solution: hypoiodous acid (HIO), iodous acid (HIO₂), iodic acid (HIO₃),

and periodic acid (HIO₄). Understanding the stability of these compounds is crucial for various

applications, including organic synthesis, disinfection, and radioactive iodine management. This

document summarizes key thermodynamic data, details disproportionation reactions, and

outlines the experimental protocols used to determine these properties.

Relative Stability Overview
The stability of iodine oxyacids in aqueous solution is inversely related to the oxidation state of

iodine. Generally, stability increases as the oxidation state of the central iodine atom increases.

Hypoiodous acid and iodous acid are notably unstable and readily undergo

disproportionation. Iodic acid is the most stable of the common oxyacids, while periodic acid,

despite having iodine in its highest oxidation state, exhibits some instability through

decomposition.

The relative stability can be summarized as follows:

HIO (unstable) < HIO₂ (highly unstable) < HIO₄ (moderately stable) < HIO₃ (stable)

This trend is influenced by a combination of factors including the oxidation state of iodine, pH of

the solution, and the presence of catalysts.
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Quantitative Comparison of Thermodynamic
Properties
The thermodynamic stability of these oxyacids can be quantitatively compared using their

standard Gibbs free energy of formation (ΔGf°) and standard reduction potentials (E°).

Iodine Oxyacid
Iodine Oxidation
State

Standard Gibbs
Free Energy of
Formation (ΔGf°)
(kJ/mol) (aq)

Standard
Reduction
Potential (E°) (V)

Hypoiodous Acid

(HIO)
+1 -98.9

2HIO + 2H⁺ + 2e⁻ ⇌

I₂ + 2H₂O E° = +1.45

Iodous Acid (HIO₂) +3 +95 Not readily available

Iodic Acid (HIO₃) +5 -128.3

2HIO₃ + 10H⁺ + 10e⁻

⇌ I₂ + 6H₂O E° =

+1.195

Periodic Acid (HIO₄) +7 -79.5

2HIO₄ + 14H⁺ + 14e⁻

⇌ I₂ + 8H₂O E° =

+1.34

Note: The standard reduction potentials are for the reduction to elemental iodine (I₂). The Gibbs

free energy of formation for HIO₂ is a calculated value.

Disproportionation Reactions in Aqueous Solution
A key factor in the instability of lower oxidation state iodine oxyacids is their tendency to

disproportionate, a reaction where a substance is simultaneously oxidized and reduced.

Hypoiodous Acid (HIO): Hypoiodous acid is highly prone to disproportionation, especially

in neutral or slightly alkaline solutions. The overall reaction is:

5HIO(aq) → HIO₃(aq) + 2I₂(s) + 2H₂O(l)[1]
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Iodous Acid (HIO₂): Iodous acid is extremely unstable and rapidly disproportionates. This

reaction is known to be catalyzed by acids. The reaction proceeds as follows:

2HIO₂(aq) → HIO₃(aq) + HIO(aq)

The hypoiodous acid formed will then further disproportionate as described above.

Iodic Acid (HIO₃): Iodic acid is the most stable of the iodine oxyacids in aqueous solution and

does not undergo disproportionation under normal conditions.

Periodic Acid (HIO₄): While relatively stable, periodic acid can undergo a slow

decomposition, which is not a true disproportionation reaction but a reduction to iodic acid

with the release of oxygen, often in the form of ozone.[2]

2H₅IO₆(aq) → 2HIO₃(aq) + O₂(g) + 4H₂O(l)

(Note: Periodic acid exists in aqueous solution as orthoperiodic acid, H₅IO₆)

Logical Relationships in Iodine Oxyacid Stability
The stability of iodine oxyacids is governed by several interconnected factors. The oxidation

state of iodine is the primary determinant, with higher oxidation states generally leading to

greater stability. The pH of the solution also plays a critical role, influencing the protonation

state of the acids and the kinetics of disproportionation reactions.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b082544?utm_src=pdf-body
https://www.benchchem.com/product/b082544?utm_src=pdf-body
https://www.benchchem.com/product/b082544?utm_src=pdf-body
https://www.nrc.gov/docs/ml0313/ml031340626.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Influencing Factors

Iodine Oxyacids
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Caption: Factors influencing the stability of iodine oxyacids.

Experimental Protocols
The determination of the thermodynamic and kinetic parameters for iodine oxyacids involves a

variety of experimental techniques.

Determination of Standard Reduction Potentials
Standard reduction potentials are typically determined electrochemically using a potentiometer.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b082544?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow:

Prepare Half-Cells

Standard Hydrogen Electrode (SHE)

Iodine Oxyacid Half-Cell

Connect via Salt Bridge Measure Potential Difference
(Potentiometer) Calculate Standard Potential

Click to download full resolution via product page

Caption: Workflow for determining standard reduction potentials.

Methodology:

Half-Cell Preparation: A standard hydrogen electrode (SHE) is used as the reference

electrode (E° = 0 V). The other half-cell consists of a platinum electrode immersed in an

aqueous solution containing the iodine oxyacid and its reduced form (e.g., I₂) at standard

conditions (1 M concentration, 298 K, 1 atm).

Cell Assembly: The two half-cells are connected by a salt bridge to complete the electrical

circuit and prevent the mixing of the solutions.

Potential Measurement: The potential difference between the two electrodes is measured

using a high-impedance voltmeter or potentiometer.

Calculation: The measured cell potential is used to calculate the standard reduction

potential of the iodine oxyacid half-reaction.

Determination of Gibbs Free Energy of Formation
The standard Gibbs free energy of formation (ΔGf°) is often determined calorimetrically.

Methodology:

Reaction Selection: A reaction involving the formation or decomposition of the iodine

oxyacid from its elements in their standard states is chosen.

Calorimetry: The enthalpy change (ΔH°) of the reaction is measured using a calorimeter.
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Entropy Determination: The standard entropy change (ΔS°) for the reaction is calculated

from the standard molar entropies of the reactants and products, which can be determined

from heat capacity measurements down to absolute zero.

Calculation: The standard Gibbs free energy of formation is then calculated using the

Gibbs-Helmholtz equation: ΔGf° = ΔHf° - TΔS°.

Kinetic Studies of Disproportionation using UV-Vis
Spectrophotometry
The kinetics of the disproportionation of unstable iodine oxyacids like HIO and HIO₂ can be

monitored using UV-Vis spectrophotometry by observing the change in absorbance of a

reactant or product over time.

Experimental Workflow:

Prepare Reactant Solution
(e.g., HIO)

Initiate Reaction
(e.g., pH jump)

Monitor Absorbance vs. Time
(at λmax of I₂ or I₃⁻)

Determine Rate Law
and Rate Constant

Click to download full resolution via product page

Caption: Workflow for kinetic analysis of disproportionation.

Methodology:

Solution Preparation: A solution of the iodine oxyacid is prepared under conditions where it

is relatively stable (e.g., low temperature, specific pH).

Reaction Initiation: The disproportionation reaction is initiated, for example, by rapidly

changing the pH of the solution.

Spectrophotometric Monitoring: The reaction is monitored by measuring the absorbance of

a species with a distinct absorption in the UV-Vis spectrum, such as the formation of iodine

(I₂) or the triiodide ion (I₃⁻) in the presence of excess iodide.
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Data Analysis: The change in absorbance over time is used to determine the reaction rate,

and from this, the rate law and rate constant for the disproportionation reaction can be

derived.[3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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